Diallyloxyacetic acid

Description

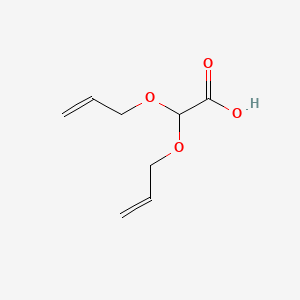

Diallyloxyacetic acid is an organic compound primarily utilized as a crosslinking or branching agent in polymer chemistry and industrial formulations. Structurally, it features two allyl groups (-CH₂CH=CH₂) attached to an acetic acid moiety, which enables its participation in radical polymerization processes. This compound is noted for its role in inverse latex systems, where it enhances stability and functional properties in cosmetic, dermopharmaceutical, or pharmaceutical compositions . Its sodium salt, sodium diallyloxyacetate, is also employed to improve solubility in aqueous formulations .

Properties

CAS No. |

161823-92-3 |

|---|---|

Molecular Formula |

C8H12O4 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

2,2-bis(prop-2-enoxy)acetic acid |

InChI |

InChI=1S/C8H12O4/c1-3-5-11-8(7(9)10)12-6-4-2/h3-4,8H,1-2,5-6H2,(H,9,10) |

InChI Key |

PHZSUOPYLUNLDX-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(C(=O)O)OCC=C |

Origin of Product |

United States |

Chemical Reactions Analysis

Acid-Base Reactions

Diallyloxyacetic acid undergoes neutralization with bases to form salts. For example, reaction with sodium hydroxide yields sodium diallyloxyacetate:

This reaction is typical of carboxylic acids and proceeds via deprotonation . Similarly, reactions with carbonates or bicarbonates release CO₂ gas .

Ester Hydrolysis

The allyl ether groups in this compound can undergo hydrolysis under acidic or basic conditions. In acidic media (e.g., HCl), the ester groups hydrolyze to regenerate acetic acid derivatives:

Under alkaline conditions, saponification produces carboxylate salts .

Cyclization Reactions

This compound participates in cyclization to form lactones or lactams under specific conditions. For instance:

-

Lactone Formation : Intramolecular esterification in the presence of Brønsted acids (e.g., H₂SO₄) yields δ-lactones .

-

Lactam Synthesis : Reaction with imines under acetic anhydride promotes β-lactam formation via a Castagnoli–Cushman-type pathway .

Table 1: Cyclization Outcomes

| Condition | Product Type | Yield (%) | Catalyst |

|---|---|---|---|

| Acetic anhydride, 130°C | β-Lactam | 66–90 | Ac₂O |

| H₂SO₄, reflux | δ-Lactone | 75–85 | Acid catalysis |

Nucleophilic Substitution

The allylic hydroxyl group can act as a leaving group in acidic environments, enabling nucleophilic substitution. For example, reaction with thionyl chloride (SOCl₂) converts the hydroxyl group to a chloride, forming diallyloxyacetyl chloride.

Oxidation Reactions

The allyl groups are susceptible to oxidation. Using oxidizing agents like KMnO₄ or OsO₄:

-

Epoxidation : Forms epoxide derivatives under mild conditions.

-

Dihydroxylation : Converts allyl groups to vicinal diols.

Elimination Reactions

Under acidic conditions, this compound undergoes dehydration to form conjugated dienes via an E1 or E2 mechanism:

This reaction is facilitated by the stability of the resulting conjugated system.

Polymerization

The allyl groups enable radical or cationic polymerization. For example, in the presence of initiators like AIBN, this compound forms cross-linked polymers, useful in resin synthesis .

Table 2: Key Reaction Pathways

| Reaction Type | Conditions | Primary Products |

|---|---|---|

| Neutralization | NaOH, H₂O | Sodium salt |

| Acidic Hydrolysis | HCl, reflux | Acetic acid derivatives |

| Cyclization | Ac₂O, 130°C | β-Lactam |

| Oxidation | KMnO₄, H₂O | Epoxide/diol |

Mechanistic Insights

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Key Compounds for Comparison

Diallyloxyacetic acid is compared with the following compounds based on their roles in crosslinking, polymerization, or industrial applications:

- Ethylene glycol dimethacrylate

- Ethylene glycol diacrylate

- Diallylurea

- Trimethylolpropane triacrylate

- Methylenebis(acrylamide)

- Triallylamine

Structural and Functional Differences

Table 1: Comparative Properties of this compound and Analogues

Critical Insights

Chemical Reactivity: this compound’s carboxylic acid group distinguishes it from non-ionic analogues like diallylurea or triallylamine. This acidity allows for salt formation (e.g., sodium diallyloxyacetate), enhancing compatibility in aqueous systems . Ethylene glycol dimethacrylate and trimethylolpropane triacrylate, with ester/acrylate groups, exhibit higher hydrophobicity and faster radical polymerization kinetics compared to this compound.

Industrial Applications :

- This compound is specifically optimized for inverse latex formulations (4–10% emulsifier systems), where its dual allyl groups facilitate stable crosslinking without compromising emulsion integrity .

- Methylenebis(acrylamide) and triallylamine are preferred in water-soluble applications (e.g., hydrogels or ion-exchange resins) due to their polar functional groups.

Thermal and Mechanical Behavior :

- Diallylurea’s urea group provides superior thermal stability, making it suitable for high-temperature adhesives, whereas this compound’s performance is pH-sensitive.

- Trimethylolpropane triacrylate’s trifunctional structure yields denser polymer networks than this compound’s bifunctional design.

Research Findings and Industrial Relevance

- Crosslinking Efficiency : this compound’s bifunctional allyl groups enable moderate crosslinking density, balancing flexibility and rigidity in polymer matrices. This contrasts with trimethylolpropane triacrylate’s high crosslink density, which may lead to brittleness .

- Synthetic Versatility : Unlike ethylene glycol dimethacrylate, this compound can participate in both radical and ionic interactions due to its carboxylic acid group, broadening its utility in multi-component systems .

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for characterizing the purity and structure of diallyloxyacetic acid in synthetic preparations?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is recommended for purity assessment, while nuclear magnetic resonance (NMR; <sup>1</sup>H and <sup>13</sup>C) and Fourier-transform infrared spectroscopy (FTIR) provide structural confirmation. For reproducibility, ensure all synthetic protocols include step-by-step reaction conditions (e.g., temperature, solvent ratios) and reference standard spectra .

Q. How can researchers design a robust experimental protocol for synthesizing this compound derivatives?

- Methodological Answer : Utilize a factorial design of experiments (DoE) to optimize reaction parameters such as catalyst loading, reaction time, and solvent polarity. Include control experiments with known inhibitors (e.g., radical scavengers) to verify reaction mechanisms. Document all steps in line with journal guidelines for experimental reproducibility, including raw data in supplementary materials .

Q. What are the key considerations for ensuring reproducibility in toxicity assays involving this compound?

- Methodological Answer : Standardize cell lines, exposure times, and solvent controls (e.g., DMSO concentration ≤0.1%). Use positive controls (e.g., known cytotoxic agents) and validate assays via inter-laboratory comparisons. Report detailed statistical methods, including ANOVA for dose-response analyses .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Conduct a meta-analysis of existing literature, focusing on variables such as assay conditions (pH, temperature) and compound stability. Use multivariate regression to identify confounding factors (e.g., impurities in synthesis). Validate findings via orthogonal assays (e.g., enzymatic vs. cellular assays) and share raw datasets for peer validation .

Q. What mechanistic approaches are recommended to study the interaction of this compound with cellular targets?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. Combine molecular docking simulations (e.g., AutoDock Vina) with mutagenesis studies to identify critical residues. Validate hypotheses using knock-out cell lines or in vivo models .

Q. How should researchers address discrepancies in computational vs. experimental data for this compound’s physicochemical properties?

- Methodological Answer : Re-evaluate computational parameters (e.g., solvent models in DFT calculations) and compare results with experimental data from techniques like differential scanning calorimetry (DSC) for melting points or HPLC for logP values. Publish divergent findings with error margins and propose methodological refinements .

Data Presentation and Reproducibility

Q. What guidelines should be followed when presenting spectral data (NMR, MS) for this compound in publications?

- Methodological Answer : Include full spectral traces (not cropped) with annotated peaks and integration values. For NMR, report solvent, frequency, and reference standards (e.g., TMS). For MS, specify ionization mode and resolution. Deposit raw spectral files in public repositories (e.g., Zenodo) .

Q. How can researchers ensure their studies on this compound meet criteria for data transparency and reusability?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Findable : Assign DOIs to datasets via repositories like Figshare.

- Accessible : Use open-access formats (e.g., .csv for analytical data).

- Interoperable : Align metadata with domain-specific standards (e.g., MIAME for omics).

- Reusable : Provide detailed protocols on platforms like Protocols.io .

Tables for Key Methodological Comparisons

Table 1 : Advantages and Limitations of Analytical Techniques for this compound

| Technique | Application | Advantages | Limitations |

|---|---|---|---|

| HPLC-MS | Purity assessment | High sensitivity, quantifiable | Requires reference standards |

| NMR | Structural elucidation | Non-destructive, detailed insights | Low sensitivity for trace impurities |

| FTIR | Functional group analysis | Rapid, cost-effective | Limited resolution for complex mixes |

Table 2 : Common Pitfalls in Toxicity Studies and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.